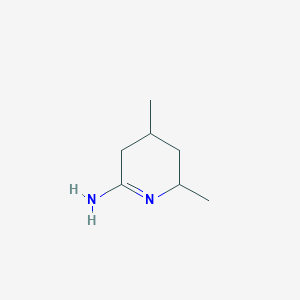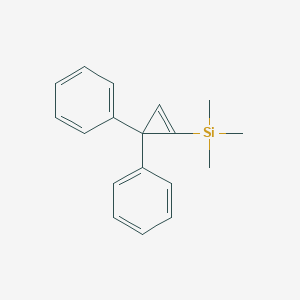
2,4-Dichlorophenyl 3-amino-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenyl 3-amino-4-methylbenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds. Additionally, it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in pharmacological research.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorophenyl 3-amino-4-methylbenzoate is not fully understood. However, it is believed to act as a modulator of various cellular pathways, including the regulation of gene expression and protein synthesis.
Biochemische Und Physiologische Effekte
2,4-Dichlorophenyl 3-amino-4-methylbenzoate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. It has also been shown to affect the function of various cellular pathways, including the MAPK/ERK signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Dichlorophenyl 3-amino-4-methylbenzoate in lab experiments is its ability to modulate various cellular pathways, making it a promising candidate for use in pharmacological research. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 2,4-Dichlorophenyl 3-amino-4-methylbenzoate in scientific research. One potential application is in the development of novel anti-inflammatory and anti-tumor therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the regulation of cellular pathways.
Synthesemethoden
The synthesis of 2,4-Dichlorophenyl 3-amino-4-methylbenzoate can be achieved through a multi-step process involving the use of various reagents and solvents. One common method involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 3-amino-4-methylbenzoic acid in the presence of a base such as triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorophenyl 3-amino-4-methylbenzoate has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has also been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in pharmacological research.
Eigenschaften
CAS-Nummer |
169739-67-7 |
|---|---|
Produktname |
2,4-Dichlorophenyl 3-amino-4-methylbenzoate |
Molekularformel |
C14H11Cl2NO2 |
Molekulargewicht |
296.1 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl) 3-amino-4-methylbenzoate |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-2-3-9(6-12(8)17)14(18)19-13-5-4-10(15)7-11(13)16/h2-7H,17H2,1H3 |
InChI-Schlüssel |
CLDHONAKLSHQOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl)N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide](/img/structure/B66289.png)
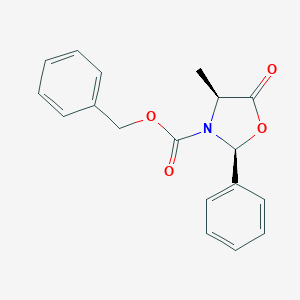
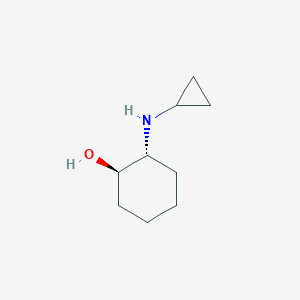
![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
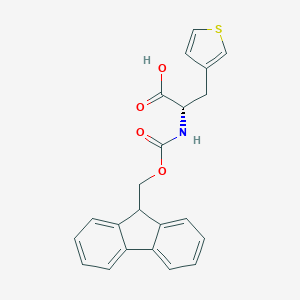
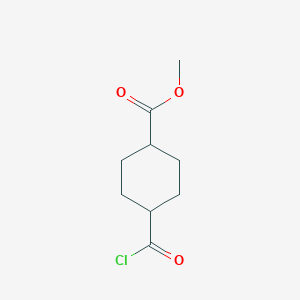
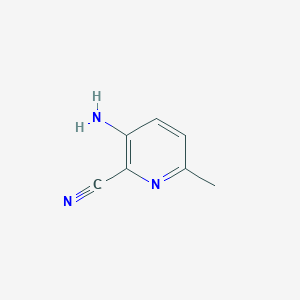
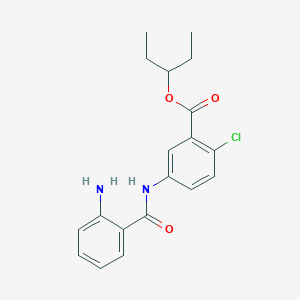
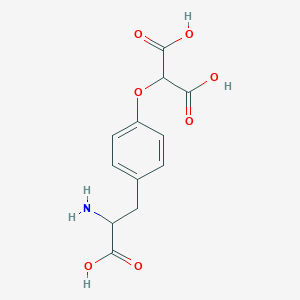
![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)
